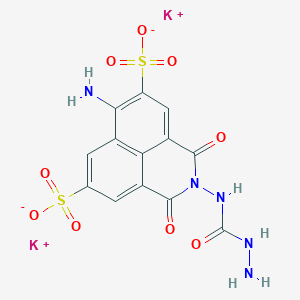

Lucifer Yellow CH dipotassium salt

Descripción general

Descripción

Lucifer Yellow CH dipotassium salt is a highly fluorescent dye that is useful in marking nerve cells . It is a favorite tool for studying neuronal morphology because it contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .

Molecular Structure Analysis

The molecular formula of Lucifer Yellow CH dipotassium salt is C13H9K2N5O9S2, and its molecular weight is 521.57 g/mol .Chemical Reactions Analysis

Lucifer Yellow CH can react with fatty aldehydes at room temperature . It serves as a biological tracer to monitor neuronal branching, regeneration, gap junction detection and characterization, and selective ablation of cells after aldehyde fixation .Physical And Chemical Properties Analysis

Lucifer Yellow CH dipotassium salt is a water-soluble dye with excitation/emission peaks of 428/536 nm .Aplicaciones Científicas De Investigación

Visualization of Cell Morphology

Lucifer Yellow CH dipotassium salt is widely used to visualize cell morphology due to its high fluorescence. It is particularly useful in marking nerve cells, allowing researchers to observe and study the intricate structures of neurons .

Intercellular Communication Studies

This dye is employed to assess intercellular communication activity through gap junctions by scrape-loading assays. This application is crucial for understanding how cells communicate and coordinate with each other .

Neuronal Morphology Exploration

Researchers use Lucifer Yellow CH dipotassium salt as a component of the intracellular solution to fill dendrites, which aids in the visualization of neuronal morphology. This is essential for mapping out the connections and networks within the brain .

Covalent Linking During Aldehyde Fixation

The carbohydrazide (CH) group in Lucifer Yellow allows it to be covalently linked to surrounding biomolecules during aldehyde fixation, making it a valuable tool for studying neuronal morphology .

Tracing Connections Between Cells

Lucifer Yellow CH dipotassium salt is also used for tracing connections between cells, providing insights into the complex interactions and pathways that govern cellular function .

Engineering Material Use

In materials science, this dye can be utilized to study the effect of swelling on multiple energy transfer in conjugated polymer nanoparticles, which has implications for developing new materials with specific properties .

Mecanismo De Acción

Target of Action

Lucifer Yellow CH Dipotassium Salt is primarily used as a biological tracer . It is utilized to monitor neuronal branching, regeneration, gap junction detection, and characterization . It is also used for selective ablation of cells after aldehyde fixation .

Mode of Action

The compound contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology . It can react with fatty aldehydes at room temperature .

Biochemical Pathways

Its use as a tracer allows it to highlight various cellular structures and processes, including neuronal branching and regeneration, as well as intercellular communication through gap junctions .

Pharmacokinetics

It is known to be a water-soluble dye , which may influence its distribution and excretion.

Result of Action

As a biological tracer, Lucifer Yellow CH Dipotassium Salt is used to visualize cell morphology . It can intracellularly label recorded neurons and is used in the scrape-loading assay to assess intercellular communication activity through gap junctions .

Action Environment

It is known that the compound can react with fatty aldehydes at room temperature , suggesting that temperature may play a role in its reactivity.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Propiedades

IUPAC Name |

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWYSCVNSCIZCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9K2N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477326 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lucifer Yellow CH dipotassium salt | |

CAS RN |

71206-95-6 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

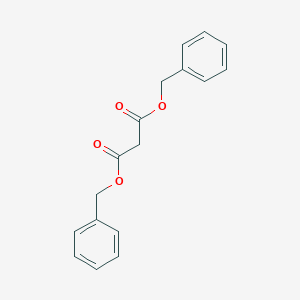

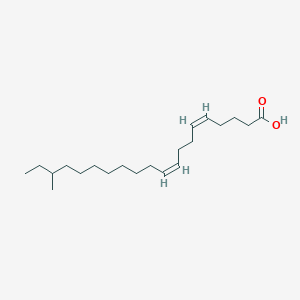

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

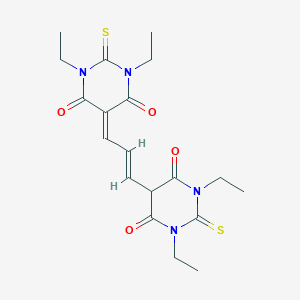

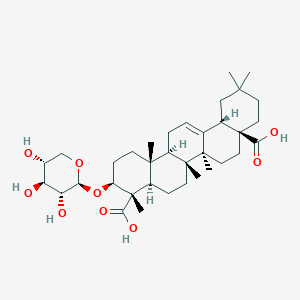

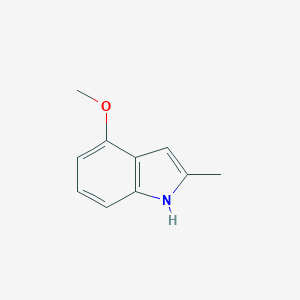

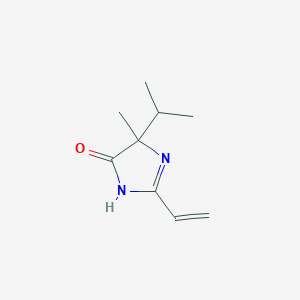

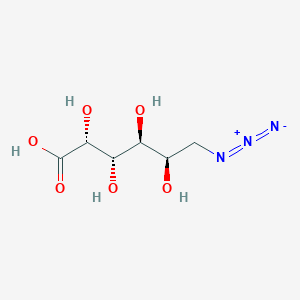

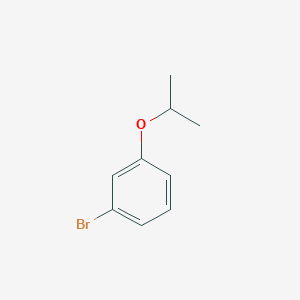

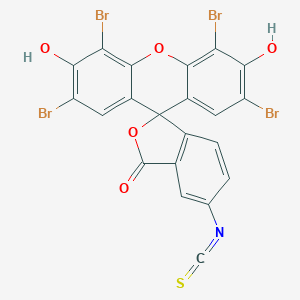

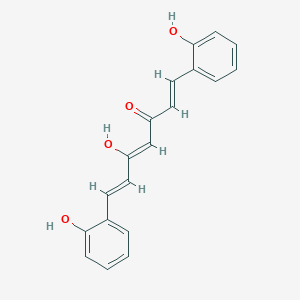

Feasible Synthetic Routes

Q & A

Q1: How does Lucifer Yellow CH dipotassium salt interact with the perylenediimide nanoribbons in this study, and what is the resulting effect?

A1: Lucifer Yellow CH dipotassium salt acts as an energy donor in this system. The cationic heads of myristyltrimethylammonium bromide (MTAB) molecules, which are anchored to the perylenediimide (PDI) nanoribbons, attract the negatively charged Lucifer Yellow CH dipotassium salt via ionic interactions []. This close proximity allows for efficient energy transfer to occur from the excited Lucifer Yellow CH dipotassium salt to the PDI nanoribbons, resulting in photosensitization of the PDI. Essentially, light energy absorbed by Lucifer Yellow CH dipotassium salt is transferred to the PDI nanoribbons, causing them to reach an excited state.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)